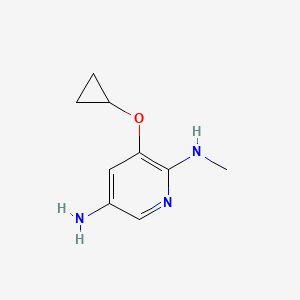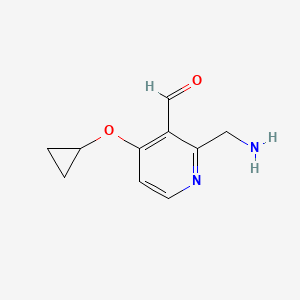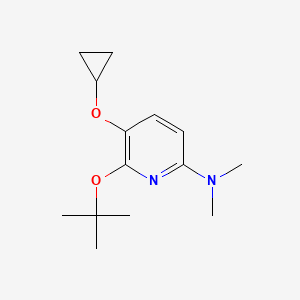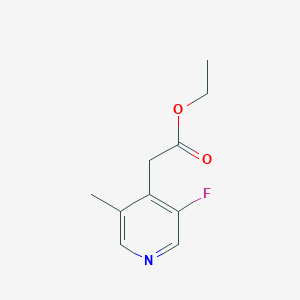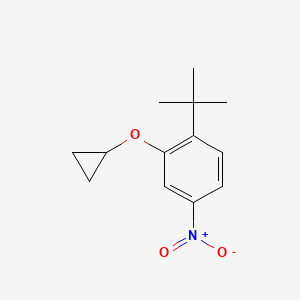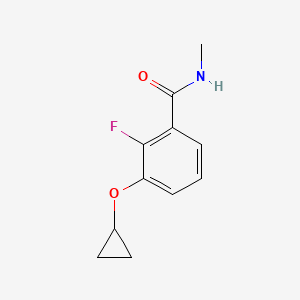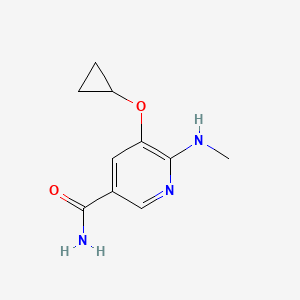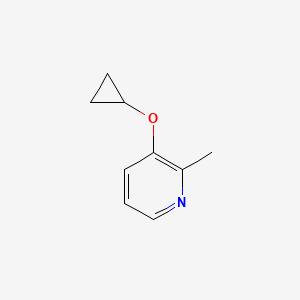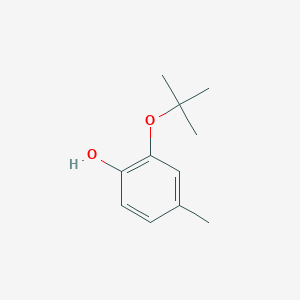
1-Cyclopropoxy-3-ethyl-2-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropoxy-3-ethyl-2-isopropylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, an ethyl group, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-ethyl-2-isopropylbenzene typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where the cyclopropoxy, ethyl, and isopropyl groups are introduced sequentially. Common reagents used in these reactions include cyclopropyl halides, ethyl halides, and isopropyl halides, along with catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropoxy-3-ethyl-2-isopropylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.
Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions, introducing additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides (e.g., bromine, chlorine) in the presence of catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropoxy-3-ethyl-2-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropoxy-3-ethyl-2-isopropylbenzene involves its interaction with molecular targets through its functional groups. The cyclopropoxy group can participate in ring-opening reactions, while the ethyl and isopropyl groups can influence the compound’s hydrophobic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 1-Cyclopropoxy-2-ethylbenzene
- 1-Cyclopropoxy-4-ethyl-2-isopropylbenzene
- 1-Cyclopropoxy-3-methyl-2-isopropylbenzene
Comparison: 1-Cyclopropoxy-3-ethyl-2-isopropylbenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and interactions. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological activities.
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-3-ethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C14H20O/c1-4-11-6-5-7-13(14(11)10(2)3)15-12-8-9-12/h5-7,10,12H,4,8-9H2,1-3H3 |
Clave InChI |
KPVKEKAAEFFEDB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)OC2CC2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


